Autogramin-2

Vue d'ensemble

Description

Autogramin-2 est un inhibiteur puissant de l'autophagie, un processus cellulaire qui dégrade et recycle les composants cellulaires. Il inhibe efficacement l'autophagie induite par la famine et l'inhibition de mTORC1 (rapamycine) avec des valeurs de CI50 de 0,27 µM et 0,14 µM, respectivement

Méthodes De Préparation

Voies de synthèse et conditions de réaction

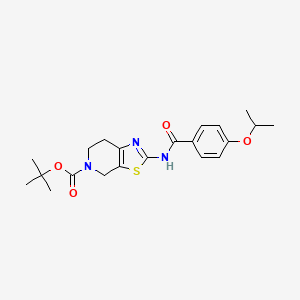

Autogramin-2, de nom chimique tert-butyl 2-(4-isopropoxybenzamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, peut être synthétisé par une série de réactions organiquesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et nécessitent un contrôle précis de la température pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle d'this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Le composé est ensuite purifié à l'aide de techniques telles que la recristallisation et la chromatographie. Le produit final est généralement stocké sous forme solide à -20 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Autogramin-2 subit diverses réactions chimiques, notamment la substitution nucléophile et l'oxydation. Il est connu pour réagir avec des nucléophiles tels que les amines et les thiols, formant des adduits stables. Le composé subit également des réactions d'oxydation, conduisant à la formation de sulfoxydes et de sulfones .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions d'this compound comprennent des solvants organiques tels que le DMSO et l'acétonitrile, ainsi que des oxydants tels que le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque. Les réactions sont généralement effectuées dans des conditions douces pour éviter la dégradation du composé .

Principaux produits

Les principaux produits formés à partir des réactions d'this compound comprennent ses dérivés oxydés, tels que les sulfoxydes et les sulfones. Ces produits conservent la structure de base du composé mais présentent des propriétés chimiques différentes .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier l'autophagie et les processus cellulaires connexes.

Biologie : Les chercheurs utilisent this compound pour étudier le rôle de l'autophagie dans divers systèmes biologiques, notamment son impact sur la survie et la mort cellulaires.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans les maladies où l'autophagie joue un rôle crucial, telles que le cancer et les maladies neurodégénératives.

Industrie : This compound est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies de l'autophagie

Mécanisme d'action

This compound exerce ses effets en ciblant sélectivement la protéine de transfert de cholestérol GRAMD1A (GRAM domain containing 1A). Il entre en compétition avec le cholestérol pour la liaison au domaine StART de GRAMD1A, inhibant ainsi son activité de transfert de cholestérol. Cette inhibition perturbe la formation d'autophagosomes, les structures cellulaires responsables de l'autophagie, conduisant à la suppression du processus autophagique .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of Autogramin-2 can be categorized into several key areas:

Autophagy Research

- Inhibition Studies : this compound is utilized to explore the role of autophagy in various cellular processes. Its ability to inhibit GRAMD1A allows researchers to investigate the physiological significance of autophagy under stress conditions such as starvation .

- Neurodegenerative Diseases : Given that autophagy dysfunction is linked to diseases like Alzheimer's and Parkinson's, this compound serves as a valuable tool for studying potential therapeutic strategies that manipulate autophagic pathways.

Cancer Research

This compound's interference with cholesterol transfer has implications for cancer biology:

- Tumor Growth Studies : By inhibiting autophagy, researchers can assess how this affects cancer cell viability and growth, potentially leading to novel therapeutic approaches targeting autophagic processes in tumors.

Development of PROTACs

This compound has been foundational in the development of proteolysis-targeting chimeras (PROTACs):

- Synthesis of PROTACs : Based on this compound, several PROTACs have been synthesized that function as fluorescent probes. These compounds leverage the binding properties of this compound to target Aster-A, facilitating studies on sterol transport proteins in cellular contexts .

Case Studies

Several studies have documented the efficacy and applications of this compound:

Case Study 1: Cholesterol Distribution and Autophagosome Formation

A study demonstrated that treatment with this compound led to an accumulation of autophagosomes, indicating a blockage in the autophagic process due to inhibited GRAMD1A activity. This finding underscores the compound's role in regulating cholesterol distribution during cellular stress .

Case Study 2: PROTAC Development

Research involving the synthesis of ten PROTACs based on this compound revealed that these compounds maintained excellent affinity for Aster-A and demonstrated promising degradation activity in cellular models. This highlights the potential for developing targeted therapies using this compound as a lead compound .

Data Tables

The following table summarizes key features and findings associated with this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Autophagy Research | Investigates role in cellular processes | Inhibits GRAMD1A, affecting cholesterol transfer and autophagosome biogenesis |

| Cancer Research | Studies impact on tumor growth | Inhibition leads to reduced cancer cell viability |

| PROTAC Development | Synthesis of fluorescent probes targeting Aster-A | Maintains affinity; shows degradation activity in cells |

| Neurodegenerative Diseases | Explores therapeutic manipulation of autophagy | Potential for treating Alzheimer's and Parkinson's through modulation |

Mécanisme D'action

Autogramin-2 exerts its effects by selectively targeting the cholesterol transfer protein GRAMD1A (GRAM domain containing 1A). It competes with cholesterol binding to the StART domain of GRAMD1A, thereby inhibiting its cholesterol transfer activity. This inhibition disrupts the formation of autophagosomes, the cellular structures responsible for autophagy, leading to the suppression of the autophagic process .

Comparaison Avec Des Composés Similaires

Composés similaires

Autogramin-1 : Un autre inhibiteur de l'autophagie qui bloque l'accumulation de cholestérol au niveau des autophagosomes et des lysosomes.

Rapamycine : Un inhibiteur de mTORC1 qui induit l'autophagie mais qui a un mécanisme d'action différent de celui d'Autogramin-2.

Chloroquine : Un agent lysosomotrope qui inhibe l'autophagie en empêchant la fusion des autophagosomes avec les lysosomes

Unicité d'this compound

This compound est unique en sa capacité à inhiber sélectivement la protéine de transfert de cholestérol GRAMD1A, ce qui en fait un outil précieux pour étudier le rôle du cholestérol dans l'autophagie. Sa forte puissance et sa spécificité le distinguent des autres inhibiteurs de l'autophagie, offrant aux chercheurs un composé puissant pour disséquer les mécanismes moléculaires sous-jacents à l'autophagie .

Activité Biologique

Autogramin-2 is a compound recognized for its significant role as an inhibitor of autophagy, particularly through its interaction with the cholesterol transfer protein GRAM domain-containing protein 1A (GRAMD1A). This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and implications in cellular processes.

This compound operates primarily by selectively targeting GRAMD1A, which is crucial for autophagosome biogenesis. The compound competes with cholesterol for binding to the StART domain of GRAMD1A, thereby inhibiting its cholesterol transfer activity. This inhibition disrupts the normal function of GRAMD1A in regulating cholesterol distribution during starvation conditions, leading to impaired autophagosome formation.

Key Findings:

- Inhibition Concentration: this compound exhibits an IC50 of approximately 270 nM for inhibiting autophagy induced by amino acid starvation, compared to 140 nM for rapamycin, another autophagy inhibitor .

- Target Engagement: Binding studies using bioluminescence resonance energy transfer (BRET) confirmed that this compound dose-dependently displaces a tracer from GRAMD1A, indicating strong interaction and specificity .

Research Studies and Findings

Several studies have explored the biological activity of this compound, revealing its potential applications and effects on cellular mechanisms.

Table 1: Summary of Key Studies on this compound

Case Studies

Case Study 1: Inhibition of Autophagosome Formation

In a controlled laboratory setting, researchers observed that treatment with this compound led to a significant reduction in the number of LC3-labeled autophagosomes in glucose-starved MCF7 cells. This effect was attributed to the compound's ability to block the accumulation of cholesterol at autophagosomes, which is essential for their formation .

Case Study 2: Selectivity for GRAMD1A

Further investigations demonstrated that this compound does not compete with cholesterol binding to GRAMD1B and C, indicating a high degree of selectivity for GRAMD1A. This selectivity was confirmed through differential scanning fluorimetry experiments, where only GRAMD1A showed significant stabilization upon treatment with this compound .

Implications in Disease and Therapeutics

The inhibition of autophagy by this compound has potential implications in various diseases where autophagic processes are dysregulated. For instance, in conditions such as neurodegenerative diseases and cancer, where autophagy plays a dual role in promoting cell survival or death, targeting GRAMD1A with compounds like this compound may provide therapeutic avenues.

Future Directions:

Research continues to explore the broader implications of this compound in modulating cellular metabolism and its potential as a therapeutic agent in diseases characterized by altered autophagic activity.

Propriétés

IUPAC Name |

tert-butyl 2-[(4-propan-2-yloxybenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-13(2)27-15-8-6-14(7-9-15)18(25)23-19-22-16-10-11-24(12-17(16)29-19)20(26)28-21(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSFNXURLSDVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.